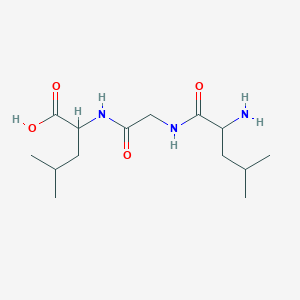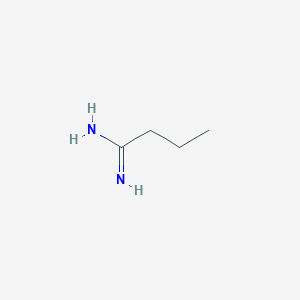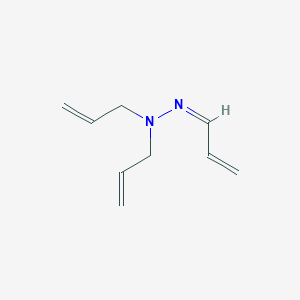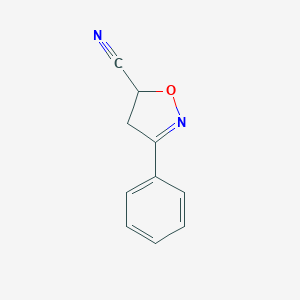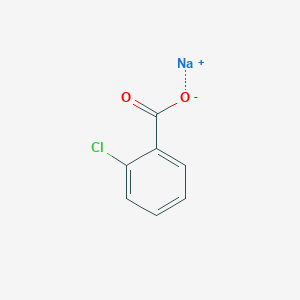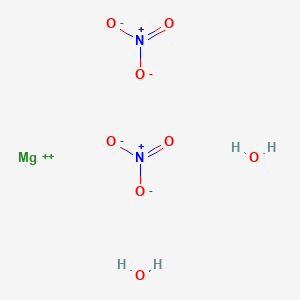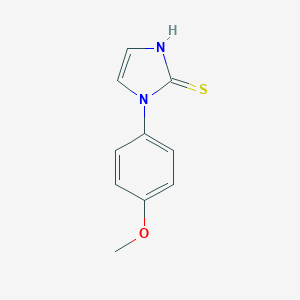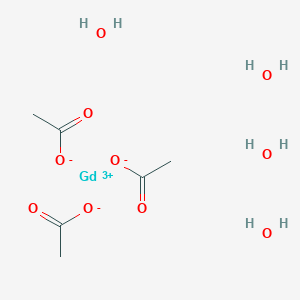
Éter metílico de dihidropinosilvina
Descripción general
Descripción
Phenol, 3-methoxy-5-(2-phenylethyl)-, also known as 2-methoxyphenylethyl phenol, is an aromatic compound found in various plant species. It is an important component of many essential oils, such as eucalyptus, lavender, and rosemary. It has been used in traditional medicine for the treatment of a variety of ailments. In recent years, it has been studied for its potential applications in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Actividad antioxidante
El éter metílico de dihidropinosilvina se ha identificado como un compuesto significativo que contribuye a la capacidad antioxidante de Dendrobium officinale, una orquídea con propiedades medicinales y nutricionales . Esto sugiere que podría utilizarse en el desarrollo de suplementos o tratamientos antioxidantes.
Papel en las vías metabólicas
Este compuesto está involucrado en vías metabólicas secundarias como la biosíntesis de flavonas, flavonoles, tropanos, piperidinas, piridinas, alcaloides de isoquinolina y el metabolismo de la tirosina . Esto lo convierte en un objetivo potencial para la investigación en ingeniería metabólica y biología sintética.
Química de los estilbenoides
El éter metílico de dihidropinosilvina puede utilizarse en estudios de la química y función de los estilbenoides . Los estilbenoides son un tipo de compuestos fenólicos que se han asociado con una variedad de actividades biológicas, incluyendo efectos antiinflamatorios, anticancerígenos y neuroprotectores.
Aplicaciones en ciencia de materiales
Los m-ariloxifenoles, un grupo que incluye el 3-metoxi-5-(2-feniletil)fenol, tienen una amplia gama de aplicaciones en la ciencia de materiales. Se utilizan comúnmente en la producción de plásticos, adhesivos y recubrimientos debido a su capacidad para mejorar la estabilidad térmica y la resistencia al fuego de estos materiales .
Actividades biológicas
Se ha descubierto que los m-ariloxifenoles tienen posibles actividades biológicas, incluyendo efectos antitumorales y antiinflamatorios . Esto sugiere que el éter metílico de dihidropinosilvina podría investigarse por sus posibles aplicaciones terapéuticas.
Síntesis de productos naturales bioactivos
Los derivados fenólicos, incluyendo el 3-metoxi-5-(2-feniletil)fenol, tienen un gran potencial como bloques de construcción para la síntesis de productos naturales bioactivos y polímeros conductores . Esto los hace valiosos en el campo de la química medicinal.
Absorbentes ultravioleta
Los m-ariloxifenoles también se utilizan como absorbentes ultravioleta . Esto sugiere que el éter metílico de dihidropinosilvina podría utilizarse en el desarrollo de protectores solares u otros productos diseñados para proteger contra la radiación UV.
Retardantes de llama
Otra aplicación de los m-ariloxifenoles es su uso como retardantes de llama . Esto indica que el éter metílico de dihidropinosilvina podría utilizarse para mejorar la resistencia al fuego de diversos materiales.
Mecanismo De Acción
Mode of Action
It’s known that the compound has nematicidal activity , suggesting it interacts with biological targets to exert its effects.
Biochemical Pathways
These pathways play crucial roles in various biological processes, including antioxidant activity .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dihydropinosylvin methyl ether is currently limited . It’s soluble in various organic solvents, which may influence its bioavailability .
Result of Action
Dihydropinosylvin methyl ether has been found to exhibit nematicidal activity, indicating its potential to affect cellular processes . .
Action Environment
The action, efficacy, and stability of Dihydropinosylvin methyl ether can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its efficacy . .
Safety and Hazards
Direcciones Futuras
Phenol, 3-methoxy-5-(2-phenylethyl)-, has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Análisis Bioquímico
Cellular Effects
It is known that this compound has antioxidant capacity , suggesting that it may influence cell function by protecting cells from oxidative stress
Molecular Mechanism
It is known to be involved in the biosynthesis of flavonoids and phenolic acids
Metabolic Pathways
Dihydropinosylvin methyl ether is involved in secondary metabolic pathways such as flavone, flavonol, tropane, piperidine, pyridine, isoquinoline alkaloid biosynthesis and tyrosine metabolism
Propiedades
IUPAC Name |
3-methoxy-5-(2-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFWCAKFRCLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170114 | |
| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17635-59-5 | |
| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17635-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Dihydropinosylvin methyl ether's nematicidal activity, and how does its production change in response to threat?
A1: Dihydropinosylvin methyl ether (DPME) exhibits strong nematicidal activity against pinewood nematodes (PWNs), which are detrimental to Pinus strobus trees. [, ] Interestingly, the accumulation of DPME significantly increases in Pinus strobus trees upon infection with PWNs. [] This suggests that DPME plays a role in the tree's defense mechanism against this particular threat.
Q2: How can we enhance the production of Dihydropinosylvin methyl ether for research and potential applications?
A2: Studies have shown that prolonged in vitro culture of Pinus strobus calli can effectively enhance DPME production. [] Specifically, aging the calli for three months significantly increases DPME concentrations compared to younger calli. [] This method provides a promising avenue for producing larger quantities of DPME for further research into its properties and potential applications, such as developing eco-friendly nematicides.
Q3: Besides its nematicidal activity, is Dihydropinosylvin methyl ether found in other contexts, and what does this suggest about its potential?
A3: Yes, Dihydropinosylvin methyl ether has been identified as a differential metabolite in Dendrobium officinale, a medicinal orchid. [] Furthermore, it shows a significant positive correlation with the antioxidant capacity of this plant. [] This finding suggests that DPME might possess more than just nematicidal properties and could have potential applications in other areas, such as contributing to the health benefits of Dendrobium officinale.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


